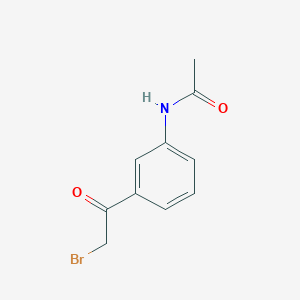

3'-Acetamido-2-bromoacetophenone

Übersicht

Beschreibung

3’-Acetamido-2-bromoacetophenone is a chemical compound with the molecular formula C10H10BrNO2 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 3’-Acetamido-2-bromoacetophenone involves the reaction of 3-Acetylaminoacetophenone with copper (I) bromide in ethyl acetate at 80°C . The mixture is stirred overnight, cooled to room temperature, and then separated into layers with water and a saturated sodium chloride solution. The ethyl acetate layer is separated, dried over anhydrous sodium sulfate, and the organic solvent is distilled off under reduced pressure. The residue is purified by flash silica gel column chromatography, yielding the title compound as a white solid .Molecular Structure Analysis

The molecular weight of 3’-Acetamido-2-bromoacetophenone is 256.10 . The infrared spectrum of the compound conforms to its structure .Chemical Reactions Analysis

The α-bromination reaction of carbonyl compounds, such as 3’-Acetamido-2-bromoacetophenone, is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives has been investigated using pyridine hydrobromide perbromide as the brominating agent .Physical And Chemical Properties Analysis

3’-Acetamido-2-bromoacetophenone is a solid substance . It appears as a white to brown powder, crystals, or crystalline powder and/or chunks . Its melting point ranges from 139 to 141°C .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

A significant area of research involving 3'-Acetamido-2-bromoacetophenone focuses on the development of novel synthesis methods for acetophenone compounds and their derivatives. For instance, a study detailed a new method for synthesizing α-bromoacetophenones, highlighting a process characterized by simple operations and reduced environmental impact, which could be suitable for large-scale production (Hao Wei-ran, 2010). Another research effort utilized ionic liquids as catalysts for synthesizing β-acetamido ketones, presenting a mild, efficient, and green approach for the one-pot multi-component coupling of acetophenones and other reagents at room temperature (A. Zare et al., 2012).

Chemoselective Catalysis

Research in chemoselective catalysis using acetophenone derivatives has shown promising results. A study employed an oxime-derived palladacycle for the chemoselective arylation of acrolein diethyl acetal, demonstrating the catalyst's efficiency in producing cinnamaldehyde derivatives and 3-arylpropanoate esters under specific conditions (C. Nájera & Luis Botella, 2005).

Corrosion Inhibition

The application of acetophenone derivatives in corrosion inhibition has been explored, with one study examining the inhibition effect of 3-nitroacetophenone on the corrosion of mild steel in an acidic medium. This research indicated that the inhibitor's efficiency increased with its concentration, providing insights into the mechanism of action and potential applications in protecting metals from corrosion (S. Ibrahim et al., 2022).

Spectroscopic and Physical Properties

Another study focused on evaluating the impact of biofield energy treatment on 4-bromoacetophenone, examining changes in its physico-chemical and spectroscopic properties. The results suggested significant effects on the crystallite size, thermal properties, and spectral characteristics of the compound, which could have implications for its use in various scientific applications (M. Trivedi et al., 2015).

Fluorescent Probes

Research into the development of fluorescent probes has utilized acetophenone derivatives, such as 3-hydroxychromone dyes, which show efficient two-band fluorescence in water due to excited-state intramolecular proton transfer. This property makes them suitable as precursors for fluorescent labels and probes, expanding the utility of acetophenone compounds in biochemical and medical research (A. Klymchenko & A. Demchenko, 2004).

Wirkmechanismus

Safety and Hazards

3’-Acetamido-2-bromoacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-[3-(2-bromoacetyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-3-8(5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMUCSJKSQYUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498032 | |

| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Acetamido-2-bromoacetophenone | |

CAS RN |

30095-56-8 | |

| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)

![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)

![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)